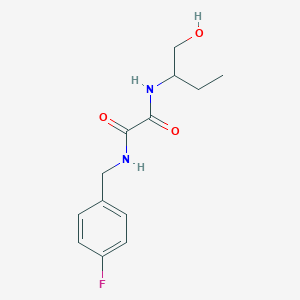

N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide, also known as FBPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment. FBPA is a boron-containing compound that can be used in boron neutron capture therapy (BNCT), a type of radiation therapy that targets cancer cells. In

Wissenschaftliche Forschungsanwendungen

Metabolism and Disposition Studies

Studies conducted on the metabolism and disposition of compounds related to N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide demonstrate its potential in drug development and understanding pharmacokinetics. For instance, the use of 19F-nuclear magnetic resonance (NMR) spectroscopy in drug discovery programs has provided valuable insights into the selection and development of candidates like N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide. This approach helps in tracking the metabolic fate and excretion balance of such compounds, contributing significantly to pharmacological studies (Monteagudo et al., 2007).

Novel Na+/Ca2+ Exchange Inhibitors

Research on compounds like YM-244769, which bears structural similarities to N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide, has demonstrated their effectiveness as novel Na+/Ca2+ exchange inhibitors. Such studies are crucial in understanding the pharmacological properties and potential therapeutic applications of these compounds, especially in the treatment of neuronal disorders and protection against cell damage (Iwamoto & Kita, 2006).

Chemical Analysis and Detection

Methods have been developed for the detection and analysis of structurally related compounds in biological samples, such as urine. For example, a sensitive method for determining 4-amino-1-hydroxybutane-1,1-bisphosphonic acid in human urine has been described, which involves pre-column derivatization followed by high-performance liquid chromatography. Such techniques are essential for clinical diagnostics and pharmacokinetic studies (Kline, Matuszewski, & Bayne, 1990).

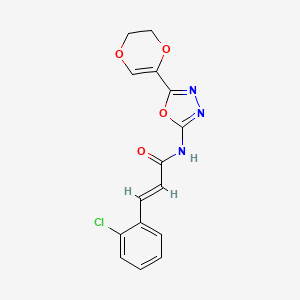

Synthesis of Oxalamides

Research into the synthesis of oxalamides, including compounds like N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide, has revealed novel synthetic approaches. These methods are useful for developing new pharmaceutical compounds and understanding the chemical properties of these molecules (Mamedov et al., 2016).

Radioligand Synthesis

The development of radioligands, such as those related to N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide, is significant in neuropharmacology and imaging. Such compounds are synthesized for use in positron emission tomography (PET) and other imaging techniques, contributing to advancements in medical diagnostics and research (Iwata et al., 2000).

Synthesis and Characterization of Vanadium Complexes

Studies have also focused on the synthesis and characterization of vanadium complexes using ligands related to N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide. These complexes play a crucial role in understanding coordination chemistry and potential applications in materials science (Maass et al., 2016).

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(1-hydroxybutan-2-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O3/c1-2-11(8-17)16-13(19)12(18)15-7-9-3-5-10(14)6-4-9/h3-6,11,17H,2,7-8H2,1H3,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDWVVOOZTUFLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C(=O)NCC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2426011.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2426016.png)

![Methyl 4-(7-bromo-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2426018.png)

![3-((4-Bromophenyl)sulfonyl)-5-(4-(2,4-dimethylphenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2426020.png)

![2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2426023.png)